molecular formula C9H11NO3 B8296156 1-(4-Methylphenyl)-2-nitroethanol

1-(4-Methylphenyl)-2-nitroethanol

Cat. No.: B8296156
M. Wt: 181.19 g/mol
InChI Key: IZWUDFARMFNVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-2-nitroethanol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(4-methylphenyl)-2-nitroethanol

InChI

InChI=1S/C9H11NO3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3

InChI Key

IZWUDFARMFNVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 4-methylbenzaldehyde (325 mg, 319 μL, 2.71 mmol) and nitromethane (531 μL, 9.89 mmol) in absolute EtOH (20 mL) at 0° C. was treated with 10% aq. NaOH (m/v) (1.14 mL, 2.84 mmol), stirred for 1 h and treated with 2% aq. acetic acid (m/v) (8.54 mL, 2.84 mmol). The reaction was stirred for 1 h at room temperature then partitioned between water (50 mL) and EtOAc (50 mL). The aqueous layer was extracted with EtOAc (2×50 mL) and the combined organic extracts were washed with saturated NaHCO3 (50 mL) and brine (50 mL), dried (Na2SO4) and concentrated in vacuo to afford 1-(4-methylphenyl)-2-nitroethanol as a colorless oil. 1H NMR (CDCl3, 500 MHz) δ 7.28 (d, J=8.1 Hz, 2H), 7.21 (d, J=8.1 Hz, 2H), 5.42 (dt, J=9.6, 3.3 Hz, 1H), 4.60 (dd, J=13.3, 9.7 Hz, 1H), 4.49 (dd, J=13.3, 3.1 Hz, 1H), 2.79 (d, J=3.7, 1H), 2.36 (s, 3H).
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319 μL
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531 μL
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1.14 mL
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20 mL
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8.54 mL
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Synthesis routes and methods III

Procedure details

A 50 ml Schlenk flask was charged with 1.075 g (6.0 mmol) of 1-(4-methylphenyl)-2-nitroethanone, 2.01 ml (14.4 mmol) of triethylamine, 1.36 ml (36.0 mmol) of formic acid, 6 ml of dimethylformamide (DMF), and 38.2 mg (0.06 mmol, S/C=100) of RuCl[(S,S)-Tsdpen](p-cymene) under an atmosphere of argon, and stirring was carried out at 30° C. for 16 hours. The reaction solution was poured into water and extracted with ether, and the organic layer was washed with saturated brine and then dried with anhydrous sodium sulfate. After removing the drying agent, the solvent was distilled off, and the oil so obtained was purified by silica gel column chromatography (eluant; n-hexane:ethyl acetate=9:1) to give 0.60 g of optically active 2-nitro-1-(4-methylphenyl)ethanol.
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1.075 g
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2.01 mL
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1.36 mL
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6 mL
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38.2 mg
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